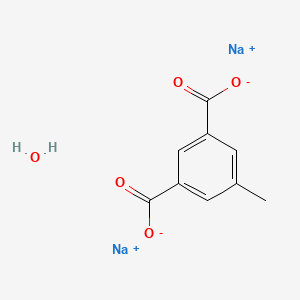![molecular formula C10H7F3S B12953913 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and are known for their elongated and highly delocalized electronic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound in high yields . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it disrupts actin polymerization by inhibiting the LIMK1 protein, thereby preventing the metastatic potential of tumor cells . The trifluoromethyl group at the 3-position can result in significant steric and electronic effects, altering the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzo[b]thiophene: Used in kinase inhibitor synthesis.
2-Fluorobenzo[b]thiophene: Known for its electronic properties.
Benzo[b]thieno[2,3-d]thiophene: Used in organic materials.
Uniqueness
3-Methyl-2-(trifluoromethyl)benzo[b]thiophene is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly influence its steric and electronic properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H7F3S |
|---|---|
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
3-methyl-2-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H7F3S/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3 |
Clave InChI |
XQQSCBLLDAJJRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


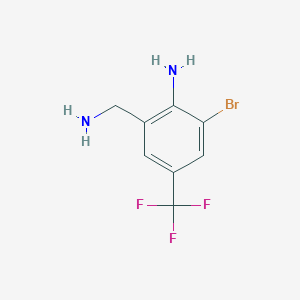
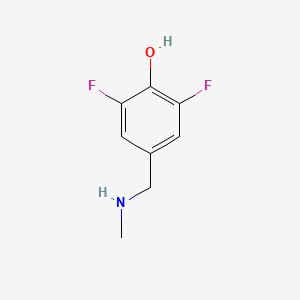

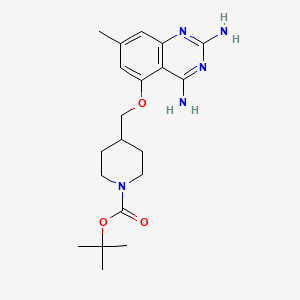
![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
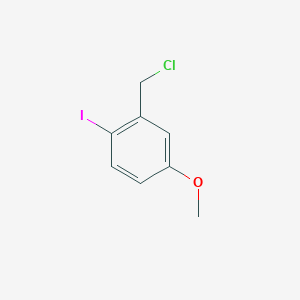
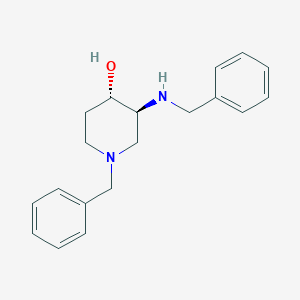

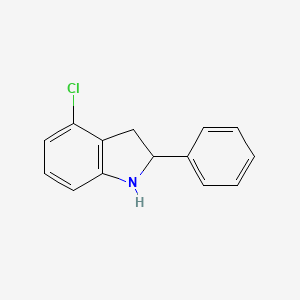

![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
